molecular formula C24H25NO3 B4262694 8,8-DIMETHYL-11-(4-METHYLPHENYL)-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE

8,8-DIMETHYL-11-(4-METHYLPHENYL)-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE

Cat. No.: B4262694
M. Wt: 375.5 g/mol
InChI Key: IHJZWZNTXRYAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-DIMETHYL-11-(4-METHYLPHENYL)-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE is a complex organic compound that belongs to the class of dioxinoacridinones This compound is characterized by its unique structural features, which include a dioxino ring fused to an acridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-DIMETHYL-11-(4-METHYLPHENYL)-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE involves multiple steps. One common method involves the reaction of 1-aryl-3-hydroxy-5-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)pent-2-ene-1,4-diones with o-phenylenediamine and hydrazine . The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8,8-DIMETHYL-11-(4-METHYLPHENYL)-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acridinone core, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

8,8-DIMETHYL-11-(4-METHYLPHENYL)-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 8,8-DIMETHYL-11-(4-METHYLPHENYL)-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene: Shares a similar dioxino structure but differs in the acridinone core.

    1-aryl-3-hydroxy-5-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)pent-2-ene-1,4-diones: Used as a precursor in the synthesis of the target compound.

Uniqueness

The uniqueness of 8,8-DIMETHYL-11-(4-METHYLPHENYL)-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a dioxino ring with an acridinone core makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8,8-dimethyl-11-(4-methylphenyl)-2,3,6,7,9,11-hexahydro-[1,4]benzodioxino[6,7-b]quinolin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-14-4-6-15(7-5-14)22-16-10-20-21(28-9-8-27-20)11-17(16)25-18-12-24(2,3)13-19(26)23(18)22/h4-7,10-11,22,25H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJZWZNTXRYAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)CC(C5)(C)C)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8,8-DIMETHYL-11-(4-METHYLPHENYL)-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE
Reactant of Route 2
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8,8-DIMETHYL-11-(4-METHYLPHENYL)-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE
Reactant of Route 3
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8,8-DIMETHYL-11-(4-METHYLPHENYL)-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE

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